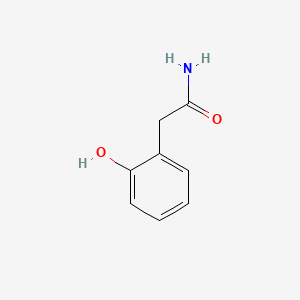

2-(2-Hydroxyphenyl)acetamide

概要

説明

“2-(2-Hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 g/mol . The IUPAC name for this compound is 2-(2-hydroxyphenyl)acetamide . It is also known by other names such as 2-Hydroxyphenylacetamide and (hydroxyphenyl)acetamide .

Synthesis Analysis

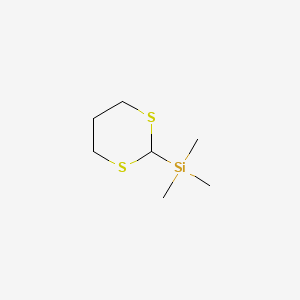

The N-(2-(trimethylsilyloxy)phenyl)acetamide 1 was synthesized via reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . Transsilylation of new compound 1 by chloro(chloromethyl)dimethylsilane leads to 4-acetyl-2,2-dimethyl-3,4-dihydro-2H-1,4,2-benzoxazasiline 3 . The structures of the new compounds were investigated by 1H, 13C and 29Si NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy and DFT methods .

Molecular Structure Analysis

The molecular structure of “2-(2-Hydroxyphenyl)acetamide” is based on structures generated from information available in ECHA’s databases . The InChI string for this compound is InChI=1S/C8H9NO2/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,11) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Hydroxyphenyl)acetamide” include a molecular weight of 151.16 g/mol, XLogP3 of 0.2, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 2, Exact Mass of 151.063328530 g/mol, Monoisotopic Mass of 151.063328530 g/mol, Topological Polar Surface Area of 63.3 Ų, Heavy Atom Count of 11, and Formal Charge of 0 .

科学的研究の応用

Phytotoxic Metabolites Production

2-(2-Hydroxyphenyl)acetamide has been found to be involved in the production of phytotoxic metabolites. Incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol, produced from 2-aminophenol, led to the recently identified N-(2-hydroxy-5-nitrophenyl) acetamide .

Microbial Transformation

Microorganisms such as the soil bacteria Pseudomonas laurentiana, Arthrobacter MPI763, the yeast Papiliotrema baii and Pantoea ananatis, and the plants Brassica oleracea var. gongylodes L. (kohlrabi) and Arabidopsis thaliana Col-0, have been found to transform N-(2-hydroxy-5-nitrophenyl) acetamide into its glucoside derivative as a prominent detoxification product .

Gene Expression Alteration

1 mM bioactive N-(2-hydroxy-5-nitrophenyl) acetamide elicits alterations in the Arabidopsis thaliana expression profile of several genes. The most responsive upregulated gene was pathogen-inducible terpene synthase TPS04 .

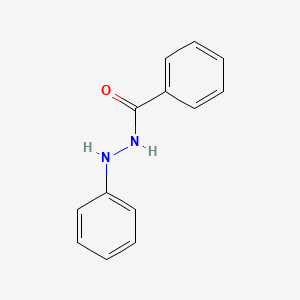

Anti-Arthritic Agent

N-(2-Hydroxyphenyl)acetamide (NA-2) has been found to have anti-arthritic properties. It has been shown to reduce the clinical signs of arthritis, inflammatory cytokines, and free radical production in a collagen-induced arthritis (CIA) model in rats .

RANK/RANKL Pathway Regulation

NA-2 has been found to attenuate the RANK/RANKL signaling pathway, which is a potential contributor to the inflammatory cascade in human and animal models of arthritis .

Anti-Candida Agents

2-(2-Hydroxyphenyl)acetamide has been found to be a part of a novel class of anti-Candida agents .

将来の方向性

The future directions of “2-(2-Hydroxyphenyl)acetamide” research could involve further exploration of its therapeutic potentials, particularly in the treatment of GBM as a single agent or in combination with Temozolomide . Additionally, more research is needed to fully understand its mechanism of action and potential applications in other medical conditions.

作用機序

Target of Action

2-(2-Hydroxyphenyl)acetamide, also known as N-(2-hydroxyphenyl)acetamide (NA-2), is a synthetic compound that has been studied for its potential therapeutic effects . It has been suggested that na-2 may interact with key recognition structures of the immune system, such as toll-like receptors, which are potential contributors to the inflammation observed in human and rodent models of arthritis .

Mode of Action

It has been suggested that na-2 may exert its effects by interacting with its targets and causing changes that result in the attenuation of inflammation and oxidative injury . For instance, in a study on a collagen-induced arthritis model in rats, NA-2 was found to regulate the RANKL pathway .

Biochemical Pathways

NA-2 appears to affect several biochemical pathways. In a study investigating its effects on a collagen-induced arthritis model in rats, NA-2 was found to down-regulate the mRNA expressions of inducible nitric oxide synthase (iNOS) and nuclear factor-κB p50 (NFκB), and up-regulate hemeoxygenase-1 (HO-1) and kidney injury molecule-1 (Kim-1) genes . These changes suggest that NA-2 may exert its effects through the modulation of these pathways, leading to anti-inflammatory and anti-oxidant effects .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of NA-2 is currently unknown .

Result of Action

The molecular and cellular effects of 2-(2-Hydroxyphenyl)acetamide’s action appear to be primarily anti-inflammatory and anti-oxidant in nature . For instance, in a study on a glycerol-induced acute kidney injury model in mice, treatment with NA-2 was found to protect against renal tubular necrosis and inflammation . Furthermore, NA-2 was found to decrease the levels of serum urea and creatinine in the treated animals, suggesting a protective effect on kidney function .

Action Environment

It is worth noting that the effects of na-2 have been studied in various in vivo models, suggesting that it may be active in a variety of biological environments .

特性

IUPAC Name |

2-(2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEGHCREQHYERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176990 | |

| Record name | 2-(2-Hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyphenyl)acetamide | |

CAS RN |

22446-40-8 | |

| Record name | 2-Hydroxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22446-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022446408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

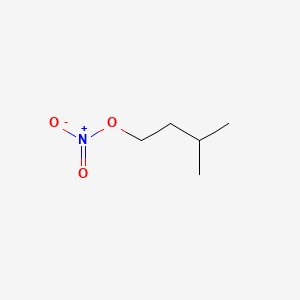

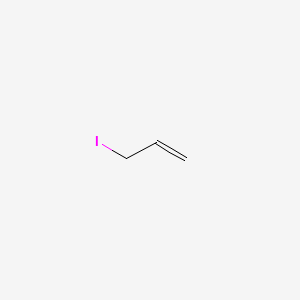

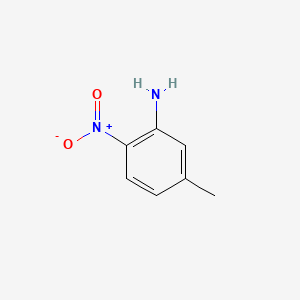

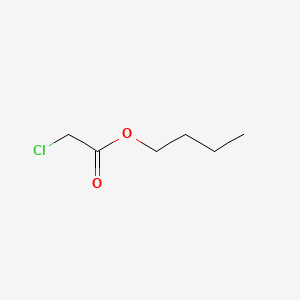

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions challenges in using the M1/PEA ratio for definitive PEA misuse identification. What alternative approach is suggested?

A2: While the M1/PEA ratio initially seemed promising, researchers encountered limitations due to substantial variations in both PEA and M1 urinary concentrations among individuals []. This variability makes setting a reliable cut-off value for the ratio difficult.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。